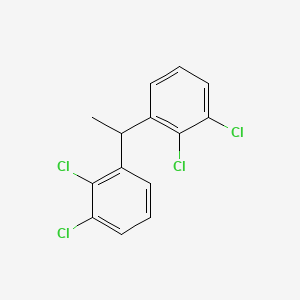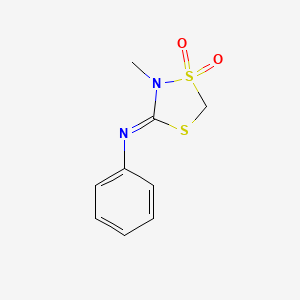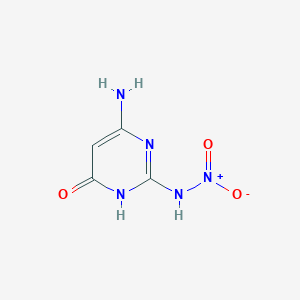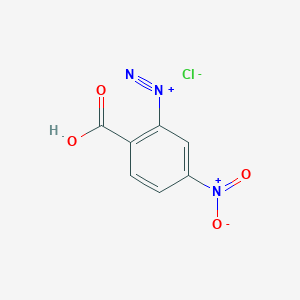
1,1'-(Ethane-1,1-diyl)bis(2,3-dichlorobenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Ethane-1,1-diyl)bis(2,3-dichlorobenzene): is an organic compound characterized by the presence of two 2,3-dichlorobenzene groups connected by an ethane bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Ethane-1,1-diyl)bis(2,3-dichlorobenzene) typically involves the reaction of 2,3-dichlorobenzene with ethane derivatives under specific conditions. One common method involves the use of 1,2-dibromoethane as a starting material. The reaction proceeds as follows:
Step 1: Dissolve 2,3-dichlorobenzene in a suitable solvent such as methylbenzene.
Step 2: Add 1,2-dibromoethane to the solution under stirring.
Step 3: Heat the mixture to 60°C for 10 minutes, then increase the temperature to 110°C and maintain it for 8 hours.
Step 4: After the reaction is complete, cool the mixture slowly to precipitate the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions and purification processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(Ethane-1,1-diyl)bis(2,3-dichlorobenzene) undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other groups such as hydroxyl or amino groups under appropriate conditions.
Oxidation Reactions: The ethane bridge can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The compound can be reduced to form simpler hydrocarbons.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products
Substitution: Formation of 1,1’-(Ethane-1,1-diyl)bis(2,3-dihydroxybenzene) or 1,1’-(Ethane-1,1-diyl)bis(2,3-diaminobenzene).
Oxidation: Formation of 1,1’-(Ethane-1,1-diyl)bis(2,3-dichlorobenzene-1,2-dione).
Reduction: Formation of ethane and 2,3-dichlorobenzene.
Applications De Recherche Scientifique
1,1’-(Ethane-1,1-diyl)bis(2,3-dichlorobenzene) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,1’-(Ethane-1,1-diyl)bis(2,3-dichlorobenzene) involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-(Ethane-1,2-diyl)bis(2,3-dichlorobenzene): Similar structure but with a different ethane linkage.
1,1’-(Ethane-1,1-diyl)bis(2,3-dibromobenzene): Bromine atoms instead of chlorine.
1,1’-(Ethane-1,1-diyl)bis(2,3-difluorobenzene): Fluorine atoms instead of chlorine.
Uniqueness
1,1’-(Ethane-1,1-diyl)bis(2,3-dichlorobenzene) is unique due to its specific chlorine substitution pattern, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are desired.
Propriétés
Numéro CAS |
63199-65-5 |
|---|---|
Formule moléculaire |
C14H10Cl4 |
Poids moléculaire |
320.0 g/mol |
Nom IUPAC |
1,2-dichloro-3-[1-(2,3-dichlorophenyl)ethyl]benzene |
InChI |
InChI=1S/C14H10Cl4/c1-8(9-4-2-6-11(15)13(9)17)10-5-3-7-12(16)14(10)18/h2-8H,1H3 |
Clé InChI |
KAXFLWCGHKDUSX-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=C(C(=CC=C1)Cl)Cl)C2=C(C(=CC=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[4-(1H-Benzimidazol-2-yl)quinolin-2-yl]aniline](/img/structure/B14489586.png)




![[2,3,5,6-Tetrafluoro-4-(methylsulfanyl)phenyl]hydrazine](/img/structure/B14489608.png)
![(4R,5R)-2,2-Dimethyl-4,5-bis[(methylsulfanyl)methyl]-1,3-dioxolane](/img/structure/B14489612.png)
![1-(9-Methyl-9-azabicyclo[4.2.1]nonan-2-yl)ethanone;hydrochloride](/img/structure/B14489614.png)



